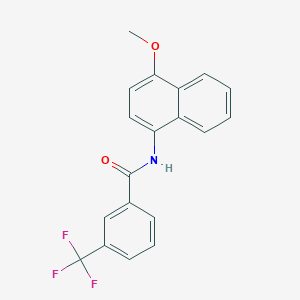![molecular formula C16H14ClN3O2 B5588049 N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)
N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide, also known as furamidine or DB75, is a synthetic compound that has been extensively studied for its potential use as an antiprotozoal agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide and its derivatives have been extensively studied for their synthesis methods and chemical properties. For instance, the synthesis and characterization of related compounds involve coupling reactions and the exploration of electrophilic and nucleophilic substitution reactions, highlighting the versatility of these compounds in chemical synthesis (El’chaninov & Aleksandrov, 2017). Furthermore, palladium-catalyzed cyclization has been developed as a method for synthesizing furo[3,2-c]quinolin-4(5H)-ones, demonstrating the potential for creating diverse molecular structures using similar core components (Lindahl et al., 2006).
Biological Applications
Research has also explored the potential biological applications of these compounds. For example, certain derivatives have been synthesized with the aim of targeting delivery of therapeutic agents to biological sites, such as tumors. These compounds can form coordinate bonds with metal ions, demonstrating their potential in medicinal chemistry and drug design (Yang et al., 2017). Moreover, antimicrobial activities of specific derivatives have been evaluated, indicating significant inhibition of bacterial and fungal growth, which suggests potential applications in developing new antimicrobial agents (Ahmed et al., 2006).
Photovoltaic and Sensor Applications
Additionally, derivatives of this compound have been studied for their photovoltaic properties, indicating their potential use in organic–inorganic photodiode fabrication. This research opens avenues for their application in energy conversion technologies (Zeyada et al., 2016). Similarly, the development of chemosensors based on these compounds for monitoring Zn2+ concentrations in living cells and aqueous solutions showcases their utility in environmental monitoring and biological research (Park et al., 2015).
Mécanisme D'action
The mechanism of action of similar compounds often involves interaction with biological targets. For example, chloroquine, which contains the 7-chloro-4-quinolinyl group, is known to inhibit the growth of Plasmodium falciparum by accumulating in the parasite’s food vacuole and preventing the detoxification of heme .
Orientations Futures
The development of new compounds with the 7-chloro-4-quinolinyl group is an active area of research, particularly in the field of antimalarial drug discovery . Future work could involve the synthesis and testing of “N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide” for potential biological activity.
Propriétés
IUPAC Name |
N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-3-4-12-13(5-6-18-14(12)10-11)19-7-8-20-16(21)15-2-1-9-22-15/h1-6,9-10H,7-8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXNJIFIOOJUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNC2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)
![ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)
![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)
![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)
![N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)
![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)


![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)
![1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)